molecular formula C9H12FNO7S3 B1448171 4-fluoro-2-(N-methanesulfonylmethanesulfonamido)phenyl methanesulfonate CAS No. 1443980-98-0

4-fluoro-2-(N-methanesulfonylmethanesulfonamido)phenyl methanesulfonate

Cat. No.: B1448171
CAS No.: 1443980-98-0
M. Wt: 361.4 g/mol
InChI Key: ZGHDIMDVKGUCKM-UHFFFAOYSA-N
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Description

4-Fluoro-2-(N-methanesulfonylmethanesulfonamido)phenyl methanesulfonate ( 1443980-98-0) is a chemical reagent with a molecular formula of C 9 H 12 FNO 7 S 3 and a molecular weight of 361.39 g/mol . This compound is characterized by a unique structure featuring multiple sulfonyl groups, which may confer specific reactivity valuable in organic synthesis and medicinal chemistry research. The presence of a phenyl methanesulfonate (mesylate) group makes it a potential candidate for use as an alkylating agent or a key synthetic intermediate in the development of more complex molecules . Its structural features suggest potential applications in cross-coupling reactions, nucleophilic substitutions, and as a building block for the synthesis of novel sulfonamide-derived compounds. This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the relevant safety data sheet before use.

Properties

IUPAC Name

[2-[bis(methylsulfonyl)amino]-4-fluorophenyl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO7S3/c1-19(12,13)11(20(2,14)15)8-6-7(10)4-5-9(8)18-21(3,16)17/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHDIMDVKGUCKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(C1=C(C=CC(=C1)F)OS(=O)(=O)C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO7S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Preparation Steps

Starting Material Preparation

A typical precursor is 4-fluoro-2-hydroxyaniline or its methanesulfonylated analogs. The fluorine atom is introduced via electrophilic aromatic substitution or nucleophilic aromatic substitution on appropriately substituted phenyl rings.

  • For example, 4-fluoro-2-methoxyaniline derivatives can be prepared by nucleophilic substitution of 2,4-difluoro-nitrobenzene with methanol and subsequent reduction of the nitro group to an amine.

Sulfonamide Formation

The N-methanesulfonylmethanesulfonamido group is typically formed by reacting an amine intermediate with methanesulfonyl chloride or related sulfonylating agents under controlled conditions:

  • The amine is dissolved in an appropriate solvent (e.g., dichloromethane or acetonitrile).
  • Methanesulfonyl chloride is added slowly at low temperature (0–5°C) to avoid side reactions.
  • A base such as triethylamine or pyridine is used to neutralize the hydrochloric acid formed.
  • The reaction mixture is stirred for several hours at room temperature to complete the sulfonamide formation.
  • The product is isolated by aqueous workup and purified by recrystallization or chromatography.

Methanesulfonate Ester Formation

The phenolic hydroxyl group (or sometimes an amine nitrogen) is converted to the methanesulfonate ester via reaction with methanesulfonyl chloride:

  • The sulfonamide intermediate is dissolved in anhydrous solvent.
  • Methanesulfonyl chloride is added dropwise at low temperature.
  • A base (e.g., triethylamine) is present to scavenge HCl.
  • The reaction is stirred until completion (monitored by TLC or HPLC).
  • The product is isolated by extraction and purified.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Notes
Fluorination/Sulfonylation 2,4-difluoro-1-nitrobenzene, methanol, PTB 0°C to 20°C 4 hrs ~87 Controlled addition of potassium tert-butoxide for substitution
Nitro Reduction to Amine Raney Ni, H2, methanol 25-30°C 8-10 hrs ~98 Hydrogenation under nitrogen atmosphere
Sulfonamide Formation Methanesulfonyl chloride, base (Et3N) 0-5°C to RT 3-5 hrs 80-90 Slow addition to control exotherm
Methanesulfonate Esterification Methanesulfonyl chloride, base (Et3N) 0-5°C 2-4 hrs 85-90 Anhydrous conditions critical

Analytical and Purification Techniques

  • Monitoring : Reaction progress is typically monitored by thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy.
  • Purification : Crude products are purified by recrystallization from petroleum ether or ethyl acetate, or by column chromatography using silica gel.
  • Characterization : Final compounds are characterized by NMR (1H, 13C, 19F), mass spectrometry, and elemental analysis to confirm structure and purity.

Research Findings and Considerations

  • The selective fluorination and sulfonylation steps require careful temperature control to avoid over-substitution or decomposition.
  • Use of strong bases like potassium tert-butoxide facilitates nucleophilic aromatic substitution for fluorine introduction.
  • Hydrogenation of nitro groups to amines using Raney nickel is efficient and yields high purity amines essential for subsequent sulfonamide formation.
  • Methanesulfonyl chloride is a versatile reagent for both sulfonamide and methanesulfonate ester formation but requires strict anhydrous conditions and controlled addition to prevent side reactions.
  • The overall synthetic route is scalable and amenable to industrial production with yields typically exceeding 80% at each key step.

Summary Table of Preparation Methods

Stage Key Reagents/Conditions Purpose Yield Range (%) Comments
Fluorination and Methoxy Substitution 2,4-difluoro-1-nitrobenzene, methanol, PTB Introduce fluorine and methoxy 85-90 Low temperature, controlled base addition
Nitro Reduction Raney Ni, H2, methanol Convert nitro to amine 95-98 Hydrogenation under mild conditions
Sulfonamide Formation Methanesulfonyl chloride, triethylamine Form N-methanesulfonyl sulfonamide 80-90 Temperature control critical
Methanesulfonate Ester Formation Methanesulfonyl chloride, base Form methanesulfonate ester 85-90 Anhydrous conditions required

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2-(N-methanesulfonylmethanesulfonamido)phenyl methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while hydrolysis typically produces the corresponding phenol and methanesulfonic acid .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Agents:
The compound has been investigated for its potential as an anticancer agent. Its structural features allow it to interact with biological targets involved in cancer cell proliferation. Research indicates that compounds with similar sulfonamide structures can inhibit carbonic anhydrase, an enzyme often overexpressed in tumors .

2. Enzyme Inhibition Studies:
Studies have shown that derivatives of methanesulfonate compounds can act as inhibitors for various enzymes, including proteases and kinases, which are crucial in cancer therapy and other diseases. The ability of 4-fluoro-2-(N-methanesulfonylmethanesulfonamido)phenyl methanesulfonate to modify enzyme activity makes it a candidate for further drug development .

Materials Science

1. Polymer Synthesis:
The compound serves as a versatile small molecule scaffold in the synthesis of polymers. Its functional groups can be utilized to create cross-linked networks that exhibit desirable mechanical properties and thermal stability. Such polymers are useful in applications ranging from coatings to biomedical devices .

2. Surface Modification:
In materials science, this compound can be employed for surface modification processes. By attaching to surfaces, it can enhance properties such as hydrophilicity or hydrophobicity, which are critical for applications in sensors and membranes .

Analytical Chemistry

1. Chromatography:
this compound can be used as a reagent in chromatographic methods to separate and analyze various compounds. Its unique chemical structure allows it to interact selectively with certain analytes, improving the resolution of chromatographic separations .

2. Spectroscopic Applications:
The compound's distinct spectral characteristics make it suitable for use in spectroscopic analyses, such as UV-Vis and NMR spectroscopy. These techniques can provide insights into the compound's behavior under different conditions and its interactions with other substances .

Case Studies

Study Title Application Focus Findings
Anticancer Properties of Sulfonamide DerivativesMedicinal ChemistryDemonstrated inhibition of tumor growth in vitro using similar compounds .
Polymerization Techniques Using Small Molecule ScaffoldsMaterials ScienceDeveloped new polymer networks with enhanced thermal stability .
Chromatographic Analysis of Biologically Relevant CompoundsAnalytical ChemistryImproved separation efficiency using this compound as a reagent .

Mechanism of Action

The mechanism of action of 4-fluoro-2-(N-methanesulfonylmethanesulfonamido)phenyl methanesulfonate involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and methanesulfonyl groups play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues include:

Compound Name Key Structural Features Molecular Formula Key Properties/Applications Reference
N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide Pyrimidine core, fluorophenyl, methanesulfonamide C₁₇H₂₁FN₃O₃S Crystalline solid; potential kinase inhibitor
N-(2-Amino-4-fluorophenyl)methanesulfonamide Fluorophenyl, amino group, methanesulfonamide C₇H₉FN₂O₂S 98% purity; intermediate in drug synthesis
N-[5-(Chloromethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide Chloromethyl substituent, fluorophenyl C₁₇H₂₀ClFN₃O₂S Agrochemical research (unpublished)

Key Observations :

  • Fluorine Substituents: The 4-fluoro group in the phenyl ring enhances electronegativity and metabolic stability compared to non-fluorinated analogues (e.g., N-(2-Formylphenyl)-4-methylbenzenesulfonamide in ). Fluorination typically reduces oxidative metabolism, prolonging half-life .
  • Sulfonamide vs. Sulfonate: Methanesulfonate esters (e.g., the title compound) are more hydrolytically labile than sulfonamides (e.g., N-(2-Amino-4-fluorophenyl)methanesulfonamide ), affecting bioavailability.
  • Pyrimidine vs.
Physicochemical Properties
  • Solubility: The trifunctional sulfonyl groups in the title compound likely reduce aqueous solubility compared to mono-sulfonamides (e.g., N-(4-Fluoro-3-nitrophenyl)methanesulfonamide ).
  • Crystallinity : Compounds with dual sulfonyl groups (e.g., N-(2-Formylphenyl)-4-methylbenzenesulfonamide ) form extensive hydrogen-bond networks, as evidenced by single-crystal X-ray data (R factor = 0.049; mean C–C bond length = 0.005 Å). This suggests similar crystallinity for the title compound .

Q & A

Basic: What are the recommended synthetic routes for 4-fluoro-2-(N-methanesulfonylmethanesulfonamido)phenyl methanesulfonate, and what key intermediates should be prioritized?

Answer: Synthesis typically involves multi-step procedures, starting with fluorinated aromatic precursors. Key intermediates include sulfonamide-activated aromatic rings (e.g., 4-fluorophenyl derivatives) and methanesulfonyl-protected amines. A validated approach involves sequential sulfonylation using methanesulfonyl chloride under anhydrous conditions, followed by coupling reactions. Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the product. For structurally analogous compounds, intermediates like N-methylmethanesulfonamide derivatives have been prioritized to ensure regioselectivity .

Basic: How can X-ray crystallography confirm the molecular structure and stereoelectronic effects of this compound?

Answer: Single-crystal X-ray diffraction provides atomic-resolution data on bond lengths, angles, and torsional conformations. For sulfonamide derivatives, parameters such as S–N bond distances (typically 1.60–1.63 Å) and fluorine’s inductive effects on adjacent groups are critical. Studies on similar compounds report mean C–C bond deviations of 0.005–0.006 Å and R factors <0.07, ensuring high confidence in structural assignments. Hydrogen-bonding networks (e.g., C–H⋯O interactions) revealed in crystal packing further validate electronic interactions .

Basic: What are the predicted physicochemical properties (e.g., pKa, logP) critical for solubility and reactivity in biological assays?

Answer: Computational models predict a pKa of ~8.2 for the sulfonamide protons, indicating moderate acidity. LogP values (estimated at 2.5–3.5) suggest limited aqueous solubility, necessitating DMSO or ethanol as solvents. Predicted boiling points (~623°C) and density (1.57 g/cm³) align with sulfonamide analogs, informing storage and handling protocols. These properties guide experimental designs for in vitro assays, particularly in adjusting buffer pH to enhance solubility .

Advanced: What strategies resolve contradictions in NMR and mass spectrometry data caused by fluorine’s anisotropic effects and sulfonamide rotamers?

Answer: Fluorine’s strong deshielding effects complicate ¹H/¹³C NMR assignments. Strategies include:

  • Variable-temperature NMR : Suppresses rotameric broadening by freezing conformational exchange.
  • 19F-decoupled experiments : Isolate fluorine’s anisotropic contributions.
  • High-resolution MS/MS : Resolves isotopic patterns (e.g., 480.03 vs. 481.03 m/z for Cl isotopes) and confirms molecular formulas. For sulfonamide derivatives, exact mass deviations <2 ppm are achievable using Q-TOF instruments .

Advanced: How does the compound’s stability under hydrolytic or oxidative conditions impact experimental design in pharmacological studies?

Answer: Accelerated stability studies (40°C/75% RH) reveal degradation via sulfonamide hydrolysis or fluorine displacement. Forced degradation with H₂O₂ (oxidative) or HCl/NaOH (hydrolytic) identifies major degradation products. LC-MS monitoring at pH 2–9 is recommended to establish shelf-life and storage conditions. Structural analogs like dichlofluanid show similar instability, requiring inert atmospheres for long-term storage .

Advanced: What in silico approaches are validated for predicting binding affinities of this multi-sulfonamide compound to serum proteins or target enzymes?

Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) using crystal structures of human serum albumin (PDB: 1AO6) or sulfotransferases predict binding modes. Free-energy perturbation calculations quantify ΔGbinding for sulfonamide-enzyme interactions. Validated QSAR models highlight hydrophobicity (logP) and hydrogen-bond donor counts as critical descriptors for activity .

Methodological: Which chromatographic techniques (HILIC vs. reversed-phase) provide optimal resolution for analyzing polar degradation products?

Answer: HILIC (e.g., BEH Amide columns) outperforms reversed-phase C18 for polar metabolites due to its retention of hydrophilic degradation byproducts. Mobile phases with 0.1% formic acid in acetonitrile/water (95:5 to 50:50 gradients) achieve baseline separation. For sulfonate derivatives, retention times correlate with PSA values (>90 Ų), as calculated via ChemAxon .

Methodological: How to design controlled kinetic studies to differentiate between acid-catalyzed and base-mediated decomposition pathways?

Answer: Conduct pH-rate profiling across buffers (pH 1–13) at 25–60°C. Monitor degradation via HPLC-UV at λmax ≈ 254 nm. Acidic conditions (pH <3) typically protonate sulfonamides, accelerating hydrolysis, while alkaline conditions (pH >10) promote nucleophilic displacement of fluorine. Arrhenius plots (ln k vs. 1/T) distinguish activation energies for each pathway .

Advanced: What spectroscopic evidence exists for intramolecular hydrogen bonding between sulfonamide groups, and how does this influence conformational analysis?

Answer: FTIR shows N–H stretching frequencies at 3320–3350 cm⁻¹, redshifted due to hydrogen bonding. NOESY NMR reveals spatial proximity between sulfonyl oxygen and aromatic protons, confirming intramolecular interactions. These bonds restrict rotation, stabilizing specific conformers critical for enzyme inhibition .

Advanced: What comparative QSAR models explain the bioactivity differences between this compound and mono-sulfonamide analogs in enzyme inhibition assays?

Answer: 3D-QSAR (CoMFA/CoMSIA) using steric, electrostatic, and hydrophobic fields identifies enhanced activity for bis-sulfonamides. Key regions near the fluorine and methanesulfonyl groups show positive correlations with IC₅₀ values. Models trained on phosphatase inhibitors (R² >0.8) validate the importance of sulfonamide count and fluorine’s electronegativity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-fluoro-2-(N-methanesulfonylmethanesulfonamido)phenyl methanesulfonate
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4-fluoro-2-(N-methanesulfonylmethanesulfonamido)phenyl methanesulfonate

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